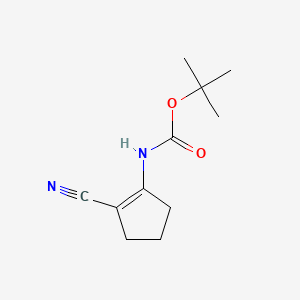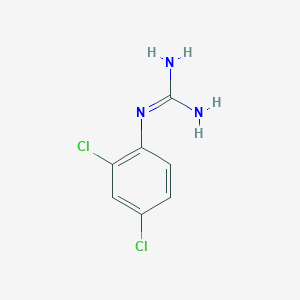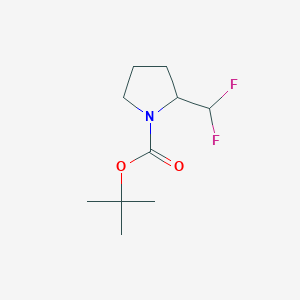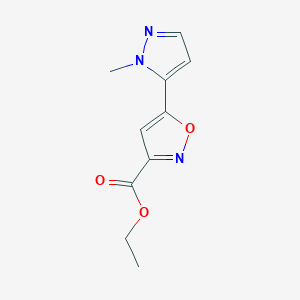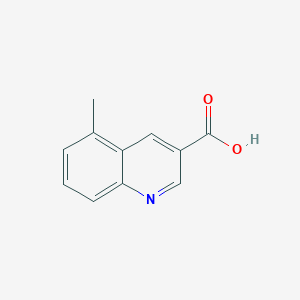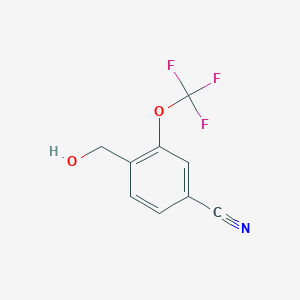![molecular formula C11H13F2NSi B13698134 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline is an organic compound with the molecular formula C11H13F2NSi and a molecular weight of 225.31 g/mol . This compound is characterized by the presence of two fluorine atoms, a trimethylsilyl group, and an ethynyl group attached to an aniline ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline can be synthesized through a palladium-catalyzed reaction between 2,4-difluoroaniline and trimethylsilylacetylene . The reaction typically involves the use of a palladium catalyst, such as PdCl2(PPh3)2, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine (TEA). The reaction is carried out under an inert atmosphere, usually argon, and the mixture is stirred at room temperature overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aniline ring can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Reagents include organoboron compounds and palladium catalysts, with reactions conducted under mild conditions in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline has several applications in scientific research, including:
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group, in particular, allows for the formation of carbon-carbon bonds through coupling reactions, while the fluorine atoms can be substituted with other functional groups. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-[(trimethylsilyl)ethynyl]aniline: Similar structure but with different fluorine atom positions.
2-Fluoro-4-[(trimethylsilyl)ethynyl]aniline: Contains only one fluorine atom.
4-[(Trimethylsilyl)ethynyl]aniline: Lacks fluorine atoms.
Uniqueness
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline is unique due to the specific positioning of the fluorine atoms and the presence of both a trimethylsilyl and an ethynyl group. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis compared to similar compounds .
Properties
Molecular Formula |
C11H13F2NSi |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2,4-difluoro-3-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C11H13F2NSi/c1-15(2,3)7-6-8-9(12)4-5-10(14)11(8)13/h4-5H,14H2,1-3H3 |
InChI Key |
QRODXPANQLXELZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



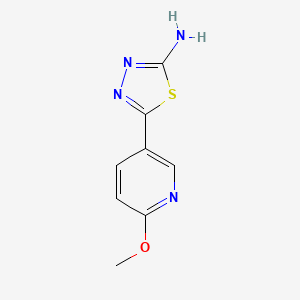
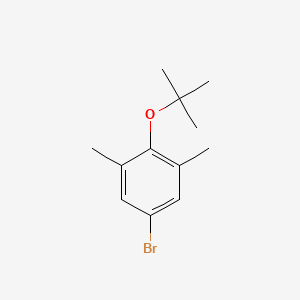
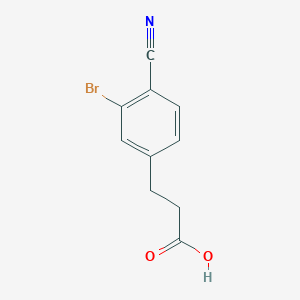
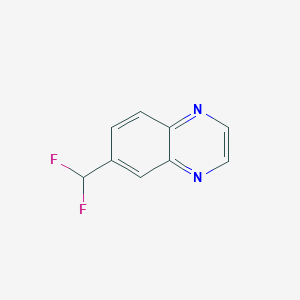
![2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine](/img/structure/B13698087.png)
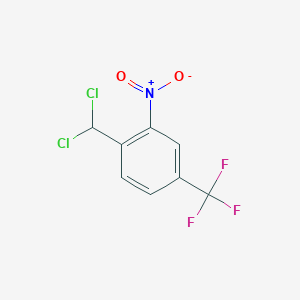
![3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione](/img/structure/B13698099.png)
